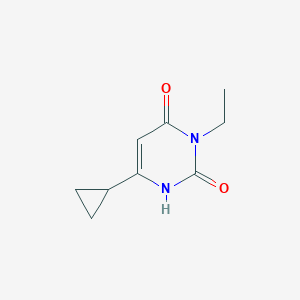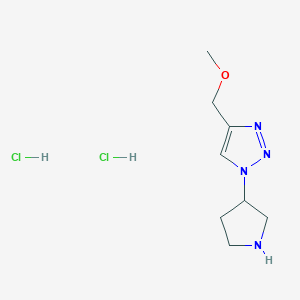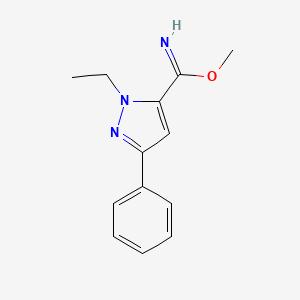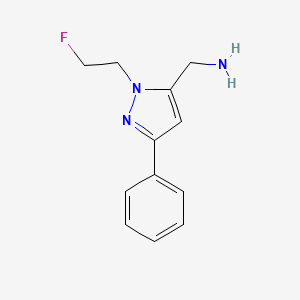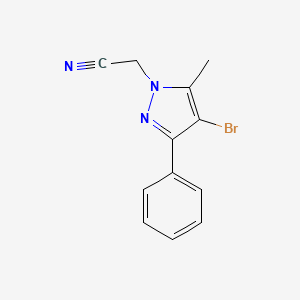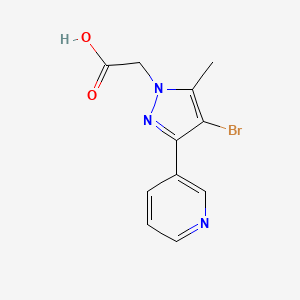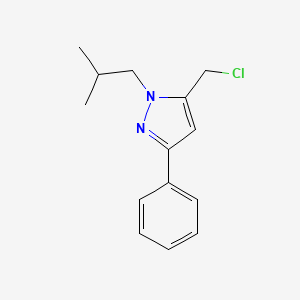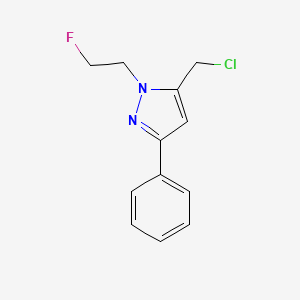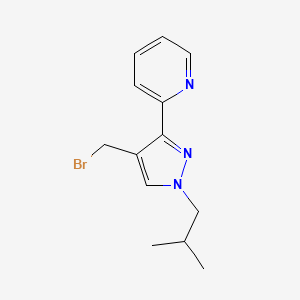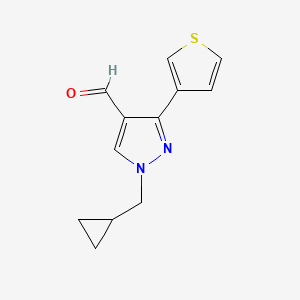
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
描述
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde (CPMTPC) is a pyrazole-based aldehyde that has recently been studied for its potential applications in scientific research. This compound has been shown to possess a variety of properties, including strong electron donating capabilities, good solubility in polar solvents, and a low melting point. In addition, CPMTPC has been found to have a high degree of selectivity for certain biological systems, allowing for its use in a variety of scientific research applications.
科学研究应用
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and drug discovery. In biochemistry, this compound has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which has been implicated in the development of Alzheimer’s disease. In drug discovery, this compound has been found to possess a high degree of selectivity for certain biological systems, allowing for its use in a variety of applications. For example, this compound has been studied for its ability to bind to specific receptors in the brain, which could lead to the development of new drugs for the treatment of neurological disorders.
作用机制
The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed that the compound binds to acetylcholinesterase, inhibiting its activity and thus preventing the breakdown of acetylcholine in the brain. In addition, this compound has been found to interact with a number of other biological targets, including G-protein coupled receptors, which could explain its potential applications in drug discovery.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, the compound has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This could potentially lead to improved cognitive function, as well as a reduction in the symptoms of Alzheimer’s disease. In addition, this compound has been found to interact with a number of other biological targets, including G-protein coupled receptors, which could lead to the development of new drugs for the treatment of neurological disorders.
实验室实验的优点和局限性
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has a number of advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and has a low melting point, making it suitable for a wide range of applications. In addition, this compound has a high degree of selectivity for certain biological systems, allowing for its use in a variety of scientific research applications. However, the compound is not without its limitations. For example, the compound is not very stable and has a tendency to degrade over time, making it unsuitable for long-term experiments.
未来方向
The potential applications of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde are vast and varied. In the future, the compound could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease. In addition, this compound could be used to study the effects of acetylcholine on the brain, leading to a better understanding of the biochemical and physiological processes involved in neurological disorders. Finally, this compound could be used in the development of new analytical techniques, such as high-resolution mass spectrometry, allowing for the study of complex biological systems in greater detail.
属性
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-7-11-6-14(5-9-1-2-9)13-12(11)10-3-4-16-8-10/h3-4,6-9H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWDKNGADZRRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



